Cas no 914773-13-0 (ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is a versatile heterocyclic compound featuring a trifluoromethyl-substituted oxadiazole core. Its structure combines the stability of the oxadiazole ring with the electron-withdrawing properties of the trifluoromethyl group, making it valuable in medicinal chemistry and agrochemical research. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful as a building block for synthesizing bioactive molecules, including potential pharmaceuticals and crop protection agents. Its trifluoromethyl group often improves metabolic stability and lipophilicity, contributing to enhanced bioavailability. The product is typically characterized by high purity and consistent performance in synthetic applications.
ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate structure
914773-13-0 structure
Product Name:ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
CAS No:914773-13-0
MF:C6H5F3N2O3
MW:210.110711812973
MDL:MFCD11975675
CID:828481
PubChem ID:46835429
Update Time:2025-06-26

ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
    • AS-41370
    • MFCD11975675
    • EN300-179591
    • DTXSID30676393
    • FT-0721423
    • 914773-13-0
    • Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate, 98%
    • AKOS005146383
    • 1,2,4-Oxadiazole-3-carboxylicacid,5-(trifluoromethyl)-,ethylester
    • AM85964
    • ethyl5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
    • 1,2,4-oxadiazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester
    • ALBB-034851
    • DB-026591
    • MDL: MFCD11975675
    • Inchi: 1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3
    • InChI Key: WNEPHDBPGSJKEN-UHFFFAOYSA-N
    • SMILES: FC(C1=NC(C(=O)OCC)=NO1)(F)F

Computed Properties

  • Exact Mass: 210.02522651g/mol
  • Monoisotopic Mass: 210.02522651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • Density: 1.433
  • Boiling Point: 187℃
  • Flash Point: 67℃

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ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:914773-13-0)ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Order Number:A11528
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:19
Price ($):210.0/350.0/715.0
Email:sales@amadischem.com

Additional information on ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

Professional Introduction to Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 914773-13-0)

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 914773-13-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxadiazole derivatives, which are known for their versatile biological activities and potential applications in drug development. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further exploration.

The chemical structure of ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate consists of a central oxadiazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylate ester at the 3-position. This unique arrangement contributes to its stability and reactivity, enabling it to participate in various chemical transformations that are crucial for drug synthesis. The compound's solubility profile and interaction with biological targets make it an intriguing subject for both in vitro and in vivo studies.

In recent years, there has been a growing interest in oxadiazole derivatives due to their demonstrated efficacy in treating a range of diseases. The trifluoromethyl group is particularly noteworthy as it can modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. This feature has been exploited in the design of novel therapeutic agents that exhibit improved pharmacokinetic profiles.

Current research in this area has highlighted the potential of ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate as an intermediate in the synthesis of bioactive molecules. Studies have shown that this compound can be readily modified to produce derivatives with enhanced biological activity. For instance, its incorporation into heterocyclic frameworks has led to the development of compounds with anti-inflammatory, antiviral, and anticancer properties. These findings underscore the importance of ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate as a building block in medicinal chemistry.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of oxadiazole derivatives. The< strong> trifluoromethyl group's ability to enhance lipophilicity and metabolic stability has made these compounds attractive candidates for oral administration. Additionally, their structural versatility allows for the design of molecules that can interact with multiple biological targets simultaneously. This multitarget approach has been shown to improve treatment outcomes by addressing multiple aspects of a disease simultaneously.

Advances in computational chemistry have further facilitated the discovery and optimization of oxadiazole-based drugs. Molecular modeling techniques have been employed to predict the binding modes of these compounds with biological targets, providing valuable insights into their mechanism of action. These computational studies have complemented experimental efforts by identifying promising candidates for further development.

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate has also been investigated for its potential applications in materials science. Its unique chemical properties make it suitable for use as a precursor in the synthesis of advanced materials with tailored functionalities. For example, it has been used to develop polymers with enhanced thermal stability and mechanical strength. These applications demonstrate the broad utility of this compound beyond pharmaceuticals.

The synthesis of ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and sustainable production processes. These improvements have not only reduced costs but also minimized environmental impact, aligning with global efforts towards green chemistry.

In conclusion, ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 914773-13-0) is a compound of significant interest due to its versatile applications in pharmaceuticals and materials science. Its unique structure and properties make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914773-13-0)ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
A11528
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):210.0/350.0/715.0
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